Cas no 2137995-86-7 (4-chloro-1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-pyrazol-3-amine)

4-Chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine is a bicyclic heterocyclic compound featuring a pyrazole core functionalized with a chloro substituent and an amine group. The incorporation of the 2-oxabicyclo[2.1.1]hexane moiety enhances structural rigidity, potentially improving binding affinity and selectivity in medicinal chemistry applications. This scaffold is of interest in pharmaceutical research due to its unique three-dimensional geometry, which may confer favorable pharmacokinetic properties. The chloro and amine groups offer versatile sites for further derivatization, facilitating the development of targeted bioactive molecules. Its synthetic accessibility and stability under standard conditions make it a practical intermediate for drug discovery and agrochemical research.
4-chloro-1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-pyrazol-3-amine structure
2137995-86-7 structure
Product Name:4-chloro-1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-pyrazol-3-amine
CAS No:2137995-86-7
MF:C9H12ClN3O
MW:213.664080619812
CID:6322473
PubChem ID:165843168
Update Time:2025-10-29

4-chloro-1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-pyrazol-3-amine
    • 2137995-86-7
    • 4-chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine
    • EN300-1111309
    • Inchi: 1S/C9H12ClN3O/c10-7-3-13(12-8(7)11)5-9-1-6(2-9)4-14-9/h3,6H,1-2,4-5H2,(H2,11,12)
    • InChI Key: OPSUYGUUVLPJPZ-UHFFFAOYSA-N
    • SMILES: ClC1C(N)=NN(C=1)CC12CC(CO1)C2

Computed Properties

  • Exact Mass: 213.0668897g/mol
  • Monoisotopic Mass: 213.0668897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 53.1Ų

4-chloro-1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-pyrazol-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1111309-0.05g
4-chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine
2137995-86-7 95%
0.05g
$1129.0 2023-10-27
Enamine
EN300-1111309-0.1g
4-chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine
2137995-86-7 95%
0.1g
$1183.0 2023-10-27
Enamine
EN300-1111309-0.25g
4-chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine
2137995-86-7 95%
0.25g
$1235.0 2023-10-27
Enamine
EN300-1111309-0.5g
4-chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine
2137995-86-7 95%
0.5g
$1289.0 2023-10-27
Enamine
EN300-1111309-1.0g
4-chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine
2137995-86-7
1g
$1801.0 2023-06-10
Enamine
EN300-1111309-2.5g
4-chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine
2137995-86-7 95%
2.5g
$2631.0 2023-10-27
Enamine
EN300-1111309-5.0g
4-chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine
2137995-86-7
5g
$5221.0 2023-06-10
Enamine
EN300-1111309-10.0g
4-chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine
2137995-86-7
10g
$7742.0 2023-06-10
Enamine
EN300-1111309-1g
4-chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine
2137995-86-7 95%
1g
$1343.0 2023-10-27
Enamine
EN300-1111309-5g
4-chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine
2137995-86-7 95%
5g
$3894.0 2023-10-27

Additional information on 4-chloro-1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-pyrazol-3-amine

4-Chloro-1-({2-Oxabicyclo[2.1.1]Hexan-1-Yl}Methyl)-1H-Pyrazol-3-Amine: A Comprehensive Overview

The compound with CAS No 2137995-86-7, commonly referred to as 4-chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features, which include a pyrazole ring system, a chloro substituent, and a bicyclic oxabicyclo[2.1.1]hexane moiety. These structural elements contribute to its distinctive chemical properties and potential applications.

The pyrazole ring is a five-membered aromatic heterocycle that is known for its stability and reactivity in various chemical transformations. In this compound, the pyrazole ring is substituted with a chlorine atom at the 4-position and a complex bicyclic group at the 1-position. The chlorine substituent introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain reactions. The bicyclic oxabicyclo[2.1.1]hexane group adds rigidity and complexity to the structure, potentially enhancing the molecule's stability and bioavailability.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its unique structure makes it an attractive candidate for targeting specific biological pathways or receptors. For instance, researchers have explored its ability to modulate enzyme activity or act as a ligand in receptor-mediated processes. These investigations have been supported by advanced computational methods, such as molecular docking and quantum mechanics simulations, which provide insights into the compound's interactions at the molecular level.

In addition to its pharmacological applications, this compound has also been studied for its potential use in materials science. The rigid bicyclic structure and the aromatic pyrazole ring may contribute to its suitability as a building block for advanced materials, such as high-performance polymers or nanomaterials. Recent advancements in polymer chemistry have demonstrated how such compounds can be integrated into polymeric frameworks to enhance mechanical or electronic properties.

The synthesis of 4-chloro-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the bicyclic oxabicyclo[2.1.1]hexane moiety through ring-closing reactions and the subsequent functionalization of the pyrazole ring with appropriate substituents. The use of transition metal catalysts has been instrumental in achieving high yields and selectivity in these reactions.

From an environmental perspective, there is growing interest in understanding the ecological footprint of this compound throughout its lifecycle, from synthesis to application. Researchers are exploring sustainable methods for its production, including the use of renewable feedstocks and energy-efficient reaction conditions.

In conclusion, 4-chloro-1-({2-Oxabicyclo[2.1.1]Hexan-Yl}Methyl)-Pyrazol-Amine (CAS No 2137995) represents a versatile chemical entity with promising applications across multiple disciplines. Its unique structure, combined with recent advances in chemical synthesis and computational modeling, positions it as a valuable tool for addressing contemporary challenges in science and technology.

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent